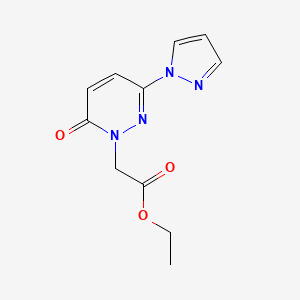![molecular formula C18H15FN6O3 B2484182 2-(2-fluorophenoxy)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034439-14-8](/img/structure/B2484182.png)
2-(2-fluorophenoxy)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenoxy)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H15FN6O3 and its molecular weight is 382.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Assessment
- The compound is part of a diverse set of acetamides synthesized for their biological properties, particularly as representatives of functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives. These compounds have been synthesized and their structures proven by methods like 1H NMR spectroscopy. Their pharmacological activity has also been studied (Karpina et al., 2019).
Modification for Anticancer Effects
- Modifications of similar compounds have been shown to retain antiproliferative activity and inhibitory activity against PI3Ks and mTOR. Such modifications also resulted in reduced acute oral toxicity, suggesting potential as effective anticancer agents with low toxicity (Wang et al., 2015).
Heterocyclic Derivatives
- New heterocyclic derivatives containing triazole, thiadiazole, and oxadiazole rings have been synthesized. These compounds have potential applications in various biological activities and can be structurally elucidated using spectral and analytical data (El‐Sayed et al., 2008).
Antifungal and Apoptotic Effects
- Triazole-oxadiazole compounds, closely related to the compound , have shown potent antifungal and apoptotic effects against Candida species. Their mechanism of action and non-toxicity against healthy cells have been confirmed, indicating potential use in antifungal treatments (Çavușoğlu et al., 2018).
Amplifying Effects in Antibacterial Agents
- Derivatives like 2-(s-triazolo[4,3-a]pyridin-2'-ylthio)acetamide have been studied for their amplifying effects on antibacterial agents like phleomycin. These studies indicate the potential of such compounds in enhancing the efficacy of existing antibacterial treatments (Brown et al., 1978).
Anticancer and Antimicrobial Activity
- Analogs of 3-methyl-[1,2,4] triazolo [3,4-a] phthalazines, structurally similar to the compound , have shown inhibitory activity against cancer cell lines and antimicrobial activities, highlighting their potential in cancer and microbial infection treatments (Kumar et al., 2019).
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound is a key intermediate in the synthesis of pharmaceutical compounds, especially fezolinetant . Fezolinetant is known to inhibit Neurokinin receptors .
Mode of Action
It is known that the compound plays a crucial role in the synthesis of pharmaceutical compounds, particularly fezolinetant . Fezolinetant is an antagonist of the Neurokinin-3 receptor (NK3R), a G-protein coupled receptor found in the central nervous system .
Biochemical Pathways
Given its role in the synthesis of fezolinetant , it may indirectly influence the Neurokinin signaling pathway. Neurokinin receptors, including NK3R, are involved in various physiological processes, including pain perception, stress response, and hormonal secretion .
Pharmacokinetics
As an intermediate in the synthesis of pharmaceutical compounds , its pharmacokinetic properties may vary based on the final compound it is used to produce.
Result of Action
As a key intermediate in the synthesis of fezolinetant , it may contribute to the effects of fezolinetant, which include modulation of Neurokinin receptor activity .
Biochemical Analysis
Biochemical Properties
It has been suggested that its anticonvulsant activity may be mediated by benzodiazepine receptors .
Cellular Effects
Given its potential interaction with benzodiazepine receptors, it could influence cell signaling pathways related to these receptors
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with benzodiazepine receptors, potentially leading to changes in gene expression .
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O3/c1-11-21-18(28-24-11)12-5-4-8-25-15(22-23-17(12)25)9-20-16(26)10-27-14-7-3-2-6-13(14)19/h2-8H,9-10H2,1H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHDNHOXECLSPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)COC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![((3aR,8aS)-8,8a-Dihydro-3aH-indeno[1,2-d]oxazol-2-yl)((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)methane](/img/structure/B2484099.png)
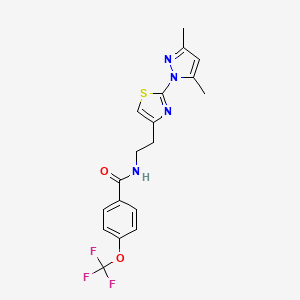
![1,2-O-(1-methylethylidene)-4-C-[(phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-Lyxofuranose](/img/structure/B2484103.png)
![N-[2-fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2484104.png)
![2-[(2-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2484107.png)
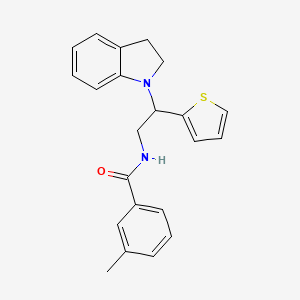
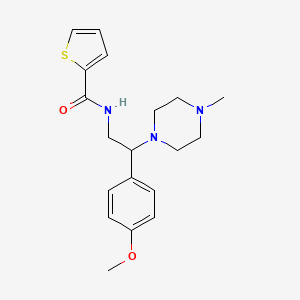
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2484111.png)
![2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-piperidin-1-yl-ethanone](/img/structure/B2484114.png)
![3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2484115.png)
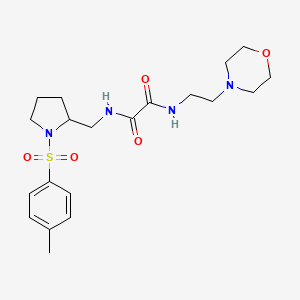
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2484119.png)

